5-Cycloheptyl-1,2,4-oxadiazole-3-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cycloheptyl-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cycloheptyl-substituted amidoxime with a carboxylic acid derivative in the presence of dehydrating agents such as carbonyl diimidazole (CDI) in toluene . The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Cycloheptyl-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
5-Cycloheptyl-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Cycloheptyl-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,5-Oxadiazole (Furazan): Another regioisomer of oxadiazole with different properties and applications.
1,3,4-Oxadiazole: Known for its use in pharmaceuticals and high-energy materials.
1,2,3-Oxadiazole: Less common but still of interest in certain chemical and biological applications.
Uniqueness
5-Cycloheptyl-1,2,4-oxadiazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cycloheptyl group provides steric hindrance and influences its reactivity and interaction with biological targets . This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C10H14N2O3 |
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Molecular Weight |
210.23 g/mol |
IUPAC Name |
5-cycloheptyl-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C10H14N2O3/c13-10(14)8-11-9(15-12-8)7-5-3-1-2-4-6-7/h7H,1-6H2,(H,13,14) |
InChI Key |
HJKNWYIRFBBDJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
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